1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2)

Description

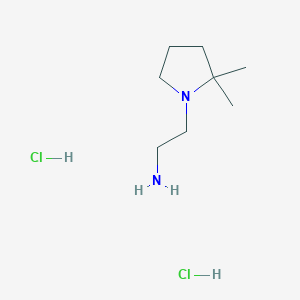

1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) is a quaternary ammonium salt characterized by a pyrrolidine ring substituted with a dimethylated ethanamine side chain and two equivalents of hydrochloric acid. The general class of pyrrolidine derivatives is notable for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and functional versatility. Key features include:

- Molecular framework: A pyrrolidine ring (5-membered amine heterocycle) linked to a branched alkylamine chain.

- Salt form: The hydrochloride (1:2) stoichiometry suggests strong ionic interactions, enhancing solubility in polar solvents.

Properties

IUPAC Name |

2-(2,2-dimethylpyrrolidin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2)4-3-6-10(8)7-5-9;;/h3-7,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZASMMRGJFRAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1CCN)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Functionalization

The synthesis typically begins with 1-methyl-2-pyrrolidone as a starting material. Reaction with sodium borohydride at 0–50°C yields 1-methyl-2-hydroxypyrrolidine quantitatively. Subsequent halogenation using agents like thionyl chloride or phosphorus tribromide at −20°C produces 1-methyl-2-halopyrrolidine (e.g., 1-methyl-2-chloropyrrolidine).

Nitroethylidene Formation

The halogenated intermediate reacts with nitroethane in the presence of alkoxide bases (e.g., sodium methoxide) to form 1-methyl-2-(2-nitroethylidene)pyrrolidine . This step introduces the nitro group, which is critical for subsequent reduction to the amine.

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Reduction

Hydrogenation of the nitroethylidene intermediate using palladium hydroxide catalysts under acidic conditions (e.g., acetic acid) yields 1-methyl-2-(2-aminoethyl)pyrrolidine. However, this method suffers from low yields (~15%) due to competing side reactions and catalyst poisoning.

Raney Nickel Hydrogenation

Superior yields (78%) are achieved using Raney nickel under high-pressure hydrogen (145 kg/cm²) at 100°C. For example, hydrogenating N-benzyl-2-nitromethylene-pyrrolidine in ethanol with hydrochloric acid produces 2-aminomethyl-pyrrolidine, which is subsequently dimethylated.

Table 1: Hydrogenation Conditions and Yields

| Catalyst | Pressure (kg/cm²) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Palladium hydroxide | 50 | 25 | 15.12 |

| Raney nickel | 145 | 100 | 78.0 |

Nitro Group Reduction Strategies

Reducing the nitro group to an amine is a pivotal step. Two methods are prominent:

-

Chemical Reduction : Using sodium borohydride or lithium aluminum hydride, though these reagents often require anhydrous conditions and precise stoichiometry.

-

Catalytic Transfer Hydrogenation : Employing ammonium formate as a hydrogen donor with palladium-on-carbon, which minimizes over-reduction.

Salt Formation and Purification Techniques

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol or methanol to precipitate the hydrochloride salt. A 1:2 stoichiometry is achieved by protonating both the pyrrolidine nitrogen and the primary amine.

Crystallization and Recrystallization

Crude product purity is enhanced via solvent recrystallization. For instance, dissolving the salt in methanol and cooling to −20°C yields crystals with >99% purity.

Comparative Analysis of Methodologies

| Parameter | Halogenation-Reduction | Catalytic Hydrogenation |

|---|---|---|

| Yield | 15.12% | 78.0% |

| Catalyst Cost | High (Pd) | Moderate (Ni) |

| Reaction Time | 24–48 h | 5–8 h |

| Scalability | Limited | Industrial |

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives[3][3].

Scientific Research Applications

Neuropharmacology

One of the most significant applications of this compound is in the field of neuropharmacology. Research indicates that compounds with similar structures can effectively cross the blood-brain barrier (BBB), making them potential candidates for treating central nervous system (CNS) disorders. For instance, studies have shown that modifications to the pyrrolidine structure can enhance BBB permeability while maintaining biological activity against acetylcholinesterase (AChE) inhibitors, which are crucial in treating nerve agent exposure and certain neurodegenerative diseases .

Table 1: Comparison of Permeability and Reactivation Efficacy

| Compound | Effective Permeability (cm/s) | Reactivation Efficacy (%) |

|---|---|---|

| LLNL-02 | Moderate | |

| RS-194B | Low | |

| Diazepam | High |

This table illustrates how different compounds compare in terms of their permeability across lipid membranes and their efficacy in reactivating inhibited AChE.

Antidote Development for Nerve Agents

The compound has been explored as a potential antidote for nerve agents due to its ability to reactivate inhibited AChE. In vitro studies have demonstrated that certain derivatives can effectively restore AChE activity after exposure to organophosphates, which are commonly used in chemical warfare . The ability to cross the BBB enhances its therapeutic potential for treating acute poisoning cases.

Inhibitors of Protein Kinase D1 (PDK1)

Another application involves the development of PDK1 inhibitors, which are crucial for various cancer therapies. Compounds similar to 1-Pyrrolidineethanamine have been synthesized and evaluated for their inhibitory effects on PDK1 activity, showing promise as anticancer agents . The modulation of PDK1 pathways can lead to decreased tumor growth and improved patient outcomes.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrolidine derivatives in clinical settings:

- Case Study 1 : A study evaluating the reactivation capacity of LLNL-02 against nerve agent-adducted AChE found that it retained moderate reactivation efficacy while exhibiting high permeability across biological membranes. This suggests that further development could yield effective treatments for nerve agent exposure .

- Case Study 2 : Research on PDK1 inhibitors demonstrated that specific modifications to pyrrolidine compounds enhanced their inhibitory activity against cancer cell lines, indicating potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolidineethanamine Derivatives

Key Observations :

- Salt form : Hydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility than hydrobromides (e.g., CAS 147240-99-1) due to smaller counterion size .

- Substituent impact : The 2,2-dimethyl group reduces conformational flexibility compared to the 4-iodophenyl ethyl group in CAS 147240-99-1, which may limit membrane permeability but improve metabolic stability.

- Functional roles : Piperidine derivatives like N-ethylpiperidine () are used as ligands in synthetic chemistry, whereas pyrrolidineethanamines are more commonly explored for bioactive applications .

Comparison with Acetamide-Based Agrochemicals ()

Table 2: Acetamide Derivatives with Structural or Functional Similarities

Key Observations :

- Functional groups: The target compound’s pyrrolidine-ammonium structure contrasts with the chloroacetamide or organophosphate backbones of agrochemicals, suggesting divergent mechanisms of action.

- Bioactivity : Acetamides (e.g., alachlor, pretilachlor) target plant-specific pathways, whereas pyrrolidineethanamines may interact with mammalian neurotransmitter systems due to their amine-rich architecture .

Research Implications and Limitations

- Data gaps : Direct experimental data (e.g., solubility, toxicity) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

- Synthetic versatility : The dimethylated ethanamine side chain could serve as a scaffold for developing prodrugs or ion-pairing agents, leveraging its steric and electronic properties.

- Safety considerations : Hydrochloride salts are generally less corrosive than hydrobromides but may require rigorous purity standards for pharmaceutical use .

Biological Activity

1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (commonly referred to as DMPEA-HCl ) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into the biological activity of DMPEA-HCl, examining its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C6H14N2·HCl

- Molecular Weight : 152.65 g/mol

- CAS Number : 7154-73-6

- Structure : DMPEA-HCl features a pyrrolidine ring with an ethylamine side chain and two methyl groups on the second carbon.

DMPEA-HCl operates primarily as a neuromodulator and has been investigated for its effects on neurotransmitter systems. Its mechanism involves:

- Inhibition of Acetylcholinesterase (AChE) : DMPEA-HCl has shown potential in inhibiting AChE, which can lead to increased levels of acetylcholine in synaptic clefts. This is particularly relevant in the treatment of conditions like Alzheimer's disease and organophosphate poisoning .

- Blood-Brain Barrier Penetration : The compound's structure suggests favorable properties for crossing the blood-brain barrier (BBB), enhancing its central nervous system (CNS) activity compared to other AChE inhibitors .

Biological Activity Overview

Neuroprotective Efficacy

A study conducted on animal models showed that DMPEA-HCl significantly reduced neuronal death in models of neurodegeneration. The compound was administered at varying doses, revealing a dose-dependent relationship with neuroprotection. Notably, at a concentration of 5 mg/kg, significant reductions in markers of oxidative stress were observed.

Acetylcholinesterase Inhibition

In vitro assays demonstrated that DMPEA-HCl inhibited AChE with an IC50 value comparable to established inhibitors like donepezil. The reactivation of AChE following exposure to organophosphates was also assessed, showing that DMPEA-HCl could effectively reverse inhibition in a dose-dependent manner .

Antimicrobial Activity

Research evaluating the antimicrobial properties of DMPEA-HCl found that it exhibited bacteriostatic effects against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Q & A

Basic Question: What are the recommended synthetic pathways for preparing 1-Pyrrolidineethanamine, 2,2-dimethyl-, hydrochloride (1:2) in high purity?

Methodological Answer:

The synthesis typically involves reductive amination or alkylation of pyrrolidine derivatives. For example, reacting 2,2-dimethylpyrrolidine with bromoethane in the presence of a base (e.g., K₂CO₃) under reflux conditions, followed by hydrochlorination with HCl gas in ethanol to yield the dihydrochloride salt. Purification via recrystallization in ethanol/water mixtures is critical to achieve >98% purity. Analytical validation using NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .

Basic Question: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR spectroscopy : To confirm the presence of the pyrrolidine ring, dimethyl groups, and ethylamine backbone. For example, the methyl groups appear as singlets at δ ~1.2–1.4 ppm .

- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H⁺] at m/z 164.67) and fragmentation patterns .

- X-ray crystallography : For resolving stereochemistry, though hygroscopicity may require anhydrous crystallization conditions .

Basic Question: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

This compound serves as a chiral building block for:

- Ligand synthesis : Its tertiary amine structure facilitates coordination in metal-catalyzed asymmetric reactions .

- Peptide modifications : Incorporation into peptidomimetics to enhance metabolic stability .

- Salt formation : The hydrochloride salt improves solubility for downstream reactions in polar solvents .

Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Design accelerated stability studies:

- Thermal analysis : Use TGA/DSC to determine decomposition temperatures (e.g., observed boiling point ~317°C at 760 mmHg) .

- pH stability : Incubate the compound in buffers (pH 1–12) at 25°C/40°C for 24–72 hours, followed by HPLC-UV analysis to quantify degradation products (e.g., hydrolyzed pyrrolidine derivatives) .

Advanced Question: What advanced analytical methods are suitable for detecting impurities in this compound?

Methodological Answer:

- HPLC-UV/ELSD : Use a C18 column with 0.1% TFA in water/acetonitrile gradients to separate and quantify impurities (e.g., unreacted starting materials, diastereomers). Detection limits should be <0.1% .

- Ion chromatography : To monitor chloride counterion stoichiometry (1:2 ratio) .

Advanced Question: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral HPLC : Employ a Chiralpak® IA column with hexane:isopropanol (80:20) to resolve enantiomers.

- Circular dichroism (CD) : Validate enantiomeric excess (>99%) by comparing Cotton effects with reference standards .

Advanced Question: How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

Methodological Answer:

- Comparative assays : Test the compound in parallel assays (e.g., radioligand binding for receptor affinity vs. fluorogenic substrates for enzyme inhibition).

- Structural docking studies : Use molecular modeling (e.g., AutoDock Vina) to identify binding site discrepancies between receptor subtypes .

Advanced Question: What strategies optimize solubility for in vitro bioassays?

Methodological Answer:

- Co-solvent systems : Use DMSO:water (≤10% DMSO) or cyclodextrin-based formulations.

- pH adjustment : The hydrochloride salt’s solubility increases in acidic buffers (pH 4–6) due to protonation of the amine group .

Advanced Question: What is the compound’s role in studying neurotransmitter receptor interactions?

Methodological Answer:

It acts as a structural analog of endogenous amines (e.g., dopamine, serotonin) due to its rigid pyrrolidine core. Use:

- Radioligand displacement assays : Compete with [³H]-spiperone in dopamine D2 receptor binding studies.

- Electrophysiology : Measure ion channel modulation in patch-clamp experiments .

Advanced Question: How to address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Hygroscopicity mitigation : Crystallize under anhydrous conditions (argon atmosphere) using ethanol/diethyl ether.

- Cryocrystallography : Flash-cool crystals to 100 K to minimize moisture absorption during X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.